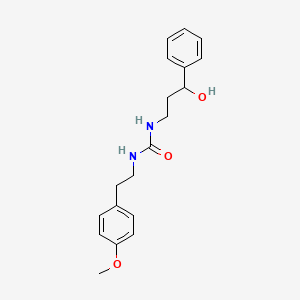

1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea, also known as HPPMEU, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. HPPMEU is a urea derivative that has been synthesized through a multi-step process involving the reaction of various chemicals.

Scientific Research Applications

Urea Derivatives in Scientific Research

Urea Derivatives in Analytical Chemistry : Urea derivatives, such as those involved in the determination of catecholamine metabolites in urine, play a crucial role in clinical chemistry for diagnosing conditions like neuroblastoma and Parkinson's disease. These derivatives facilitate the precise measurement of metabolites, contributing to the early detection and management of these conditions (Muskiet et al., 1978).

Urea-Based Hydrogels : In the field of materials science, specific urea derivatives are known to form hydrogels, which can vary in rheology and morphology based on the identity of the anion present. These hydrogels have potential applications in drug delivery systems and tissue engineering, showcasing the versatility of urea derivatives in creating responsive materials (Lloyd & Steed, 2011).

Molecular Structure and Hydrogen Bonding : Research into the molecular structure of substituted ureas through solid-state NMR and X-ray diffraction studies provides insights into their chemical properties, including hydrogen bonding and molecular conformations. This fundamental understanding aids in the design of urea-based compounds with desired chemical and physical properties for various applications (Kołodziejski et al., 1993).

Chemical Reactivity and Substitution Reactions : Hindered ureas exhibit remarkable chemical reactivity, undergoing efficient substitution reactions with nucleophiles under neutral conditions. This property is exploited in synthetic chemistry for the preparation of a wide range of organic compounds, including pharmaceuticals and polymers (Hutchby et al., 2009).

Anion Recognition and Photophysical Studies : Urea derivatives with specific structural features have been explored for their anion recognition properties. Such studies are important for the development of sensor technologies and understanding molecular interactions in biological systems (Singh et al., 2016).

properties

IUPAC Name |

1-(3-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-24-17-9-7-15(8-10-17)11-13-20-19(23)21-14-12-18(22)16-5-3-2-4-6-16/h2-10,18,22H,11-14H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZOPCNCFLXXEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2666260.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2666266.png)

![(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene](/img/structure/B2666272.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2666273.png)

![3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2666277.png)

![4-(4-fluorophenyl)-6-(2-hydroxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666278.png)